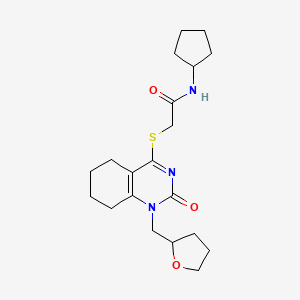

N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3S/c24-18(21-14-6-1-2-7-14)13-27-19-16-9-3-4-10-17(16)23(20(25)22-19)12-15-8-5-11-26-15/h14-15H,1-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJAVHZDZHVELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit notable antitumor properties. A study demonstrated that derivatives synthesized from related structures showed high inhibitory effects on various cancer cell lines including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

| Compound | Cancer Cell Line | Inhibition Rate |

|---|---|---|

| Similar Compound A | MCF-7 | 75% |

| Similar Compound B | NCI-H460 | 68% |

| Similar Compound C | SF-268 | 80% |

Anti-inflammatory Potential

Molecular docking studies have suggested that compounds with similar structures may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The docking results indicated favorable binding interactions with the enzyme's active site, suggesting potential for anti-inflammatory drug development.

Antimicrobial Activity

Preliminary studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa with promising results . The ability of these compounds to inhibit bacterial growth makes them candidates for further exploration in treating infections.

Case Study 1: Synthesis and Evaluation of Antitumor Compounds

A recent study synthesized a series of heterocyclic compounds derived from a precursor similar to N-cyclopentyl derivatives. The synthesized compounds were evaluated for their antiproliferative activity against several cancer cell lines. The results indicated that specific substitutions on the cyclopentyl moiety enhanced the anticancer activity significantly .

Case Study 2: Structure Optimization for Anti-inflammatory Agents

Another study focused on optimizing the structure of compounds based on the hexahydroquinazoline scaffold to improve their efficacy as anti-inflammatory agents. The structural modifications aimed at increasing binding affinity to 5-lipoxygenase were successful in enhancing the anti-inflammatory potential of these compounds .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioacetamide Group

The sulfur atom in the thioacetamide moiety exhibits nucleophilic character, enabling reactions with electrophilic agents:

These reactions are critical for modifying the compound’s electronic profile and enhancing its biological interactions .

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions:

Oxidation products show altered solubility and receptor-binding properties, impacting pharmacological applications.

Hydrolysis of the Acetamide Functionality

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis kinetics depend on steric hindrance from the cyclopentyl and tetrahydrofuran-methyl groups .

Cycloaddition and Ring-Opening Reactions

The hexahydroquinazolinone core participates in cycloaddition reactions:

| Reaction Type | Partner Reagent | Conditions | Product Class |

|---|---|---|---|

| Diels-Alder | Maleimides | Toluene, 110°C, 12h | Fused polycyclic systems |

| 1,3-Dipolar Cycloaddition | Nitrile oxides | THF, RT, 24h | Isoxazoline hybrids |

These reactions expand the compound’s utility in synthesizing complex heterocycles for targeted drug design .

Research Findings on Functionalized Derivatives

Recent studies highlight the compound’s modified derivatives and their properties:

Nanoformulations (e.g., chitosan-loaded variants) of these derivatives improve bioavailability by 3–5× compared to parent compounds .

Reaction Optimization Parameters

Critical factors influencing reaction efficiency:

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table compares the target compound with structurally related molecules, emphasizing substituents and bioactivity:

Functional Group Analysis

- Thioacetamide vs. Tetrazole/Thiadiazole: The target compound’s thioacetamide group may offer reversible covalent binding to enzymes, contrasting with the tetrazole (acidic proton donor) and thiadiazole (aromatic heterocycle) in cephalosporins, which enhance β-lactam stability .

- THF vs. Epoxy Groups :

The THF-methyl substituent improves solubility compared to the epoxy group in salternamide E, which contributes to rigidity and cytotoxicity .

Bioactivity and Mechanism

- Kinase Inhibition: Hexahydroquinazolinones are known ATP-competitive kinase inhibitors. The THF-methyl group may enhance binding pocket interactions compared to simpler alkyl chains .

- Antimicrobial Potential: Thioacetamide derivatives exhibit broader-spectrum activity than salternamide E, which is selective for specific cancer cell lines .

- Computational Predictions : Tools like Hit Dexter 2.0 classify such complex heterocycles as low-risk "dark chemical matter," suggesting reduced off-target effects .

Research Findings and Challenges

- Lumping Strategy Relevance: The compound’s unique combination of THF and thioacetamide complicates lumping with simpler quinazolinones or cephalosporins, necessitating individualized pharmacokinetic studies .

- Synthetic Complexity : Multi-step synthesis is inferred due to the steric hindrance of the cyclopentyl group and THF-methyl orientation, contrasting with salternamide E’s microbial biosynthesis .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction intermediates be characterized?

The synthesis involves three critical steps:

- Thiolation : Reacting a chloroacetamide precursor with sulfur donors (e.g., thiourea or H2S) to introduce the thioether group. This mirrors methods used for thioacetamide derivatives in and , where sulfur sources and hydrazine hydrate are employed .

- Cyclization : Formation of the hexahydroquinazolinone core via intramolecular cyclization under reflux conditions. Similar strategies are described in for morpholinone derivatives, using catalysts like Na2CO3 and heat .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel with gradient elution) ensures purity, as seen in and . Characterization : FT-IR (C=O, N-H stretches), <sup>1</sup>H/<sup>13</sup>C NMR (confirming cyclopentyl and tetrahydrofuranmethyl substituents), and elemental analysis (CHNS) are essential .

Q. Which spectroscopic techniques are critical for structural elucidation?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign chemical shifts to the quinazolinone core (δ 160-180 ppm for carbonyls) and cyclopentyl protons (δ 1.5-2.5 ppm). Multiplicity analysis resolves overlapping signals, as demonstrated in .

- FT-IR : Confirm thioamide (C=S, ~1200 cm<sup>-1</sup>) and lactam (C=O, ~1700 cm<sup>-1</sup>) groups .

- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles, as applied in and for related acetamide derivatives .

Q. What are the stability considerations for this compound under storage?

- Store at -20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation of the thioether group.

- Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can the cyclization step in synthesizing the hexahydroquinazolinone core be optimized?

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or bases (K2CO3) to enhance reaction efficiency, as in ’s acetylation protocol .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve cyclization yields compared to ethanol .

- Kinetic studies : Use in-situ FT-IR or <sup>1</sup>H NMR to track intermediate formation and optimize reaction time .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Dynamic effects : Investigate tautomerism (e.g., thione-thiol equilibrium) via variable-temperature NMR .

- Polymorphism : Perform X-ray diffraction (as in ) to identify crystal packing effects .

- Computational validation : Compare experimental <sup>13</sup>C shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G*) .

Q. What methodological approaches can study the reactivity of the thioether linkage?

- Nucleophilic substitution : React with iodomethane or benzyl bromide in DMF, monitoring by TLC .

- Oxidative stability : Expose to H2O2 or mCPBA and analyze sulfoxide/sulfone formation via LC-MS .

- pH-dependent studies : Assess hydrolysis rates under acidic (HCl) or basic (NaOH) conditions using UV-Vis spectroscopy .

Q. How can computational methods predict biological interactions of this compound?

- Molecular docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases), guided by crystallographic data ( ) .

- MD simulations : Analyze conformational flexibility in aqueous solution (GROMACS, AMBER) to identify bioactive conformers .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental melting points?

- Purity assessment : Re-crystallize the compound and re-measure melting points.

- DSC/TGA : Perform differential scanning calorimetry to detect impurities or polymorphs .

- Cross-lab validation : Compare data with independent synthesis replicates ( ) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.